![molecular formula C15H10ClN5O B2696237 3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 2109419-21-6](/img/structure/B2696237.png)
3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups including a chloromethyl group, a phenyl group, an oxadiazole ring, and a triazolo-pyridine ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The presence of multiple heterocyclic rings (oxadiazole and triazolo-pyridine) in the compound suggests that it might have interesting electronic properties. These rings are often planar and can participate in pi-stacking interactions .Chemical Reactions Analysis
The chloromethyl group is a good leaving group, so it might undergo nucleophilic substitution reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of aromatic rings and a chloromethyl group suggests that the compound might be relatively non-polar and could have a high boiling point .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Prakash et al. (2011) outlines a facile synthesis method for a series of new triazolopyridines, including structures similar to the compound , through oxidative cyclization. These compounds were tested for their antimicrobial activities, indicating potential as potent antimicrobial agents. The methodology emphasizes the use of iodine(III)-mediated oxidative approach for easy access to these compounds, showcasing their significance in the development of new antimicrobial therapies (Prakash et al., 2011).
Chemical Reactions and Electrophile Treatment
Jones et al. (1981) investigate the reactions of triazolopyridine with various electrophiles, including chlorine and bromine. The study provides insights into the chemical behavior of triazolopyridines under different conditions, contributing to a deeper understanding of their chemical properties and potential modifications for various applications (Jones et al., 1981).
Synthesis of Oxadiazole Derivatives
Karpina et al. (2019) detail the synthesis of novel acetamides bearing an oxadiazole cycle, highlighting the versatility of these compounds in producing a wide array of derivatives with potential biological activities. This research underscores the importance of structural variation in the development of new compounds for pharmaceutical applications (Karpina et al., 2019).
Antibacterial Activity of Oxadiazole Derivatives
Hu et al. (2005) conducted a study on the synthesis and evaluation of antibacterial activities of polyheterocycles, including oxadiazole derivatives. The findings demonstrate the potential of these compounds in developing new antibacterial drugs, with some showing promising activity against various bacterial strains (Hu et al., 2005).
Novel Heterocyclic Antimicrobial Agents
Mabkhot et al. (2016) explore the synthesis of new heterocycles incorporating thiophene moieties and their antimicrobial properties. This research indicates the potential of such compounds in the treatment of infections, particularly fungal infections, showcasing the therapeutic applications of triazolopyridine derivatives (Mabkhot et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to inhibit xanthine oxidase (xo), a significant target for developing novel drugs to treat hyperuricemia and/or gout .
Mode of Action
Similar compounds have been found to interact with amino acid residues asn768, arg880, and thr1010 in the binding site of xo . These interactions are essential for the affinities of these inhibitors.
Biochemical Pathways
If the compound acts as an xo inhibitor like its similar compounds, it would affect the purine degradation pathway, leading to decreased production of uric acid .
Pharmacokinetics
The compound’s predicted properties include a melting point of 11726° C, a boiling point of 3583° C at 760 mmHg, a density of 14 g/cm^3, and a refractive index of n20D 1.57 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
If the compound acts as an xo inhibitor, it would lead to decreased production of uric acid, potentially alleviating symptoms of hyperuricemia and/or gout .
Propriétés
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c16-9-13-19-18-12-8-11(6-7-21(12)13)15-17-14(20-22-15)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZHWUKCNIONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2696154.png)
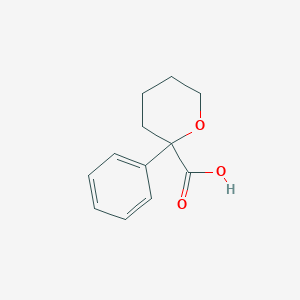
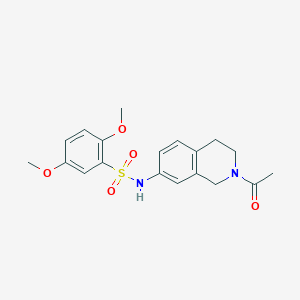
![N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2696161.png)
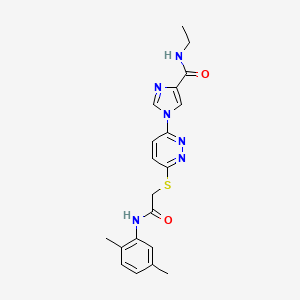
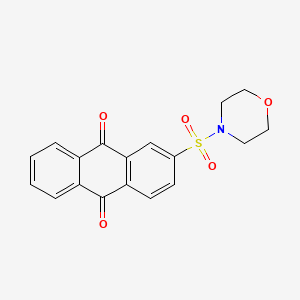

![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)
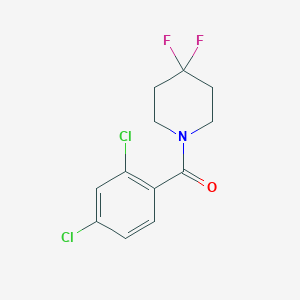
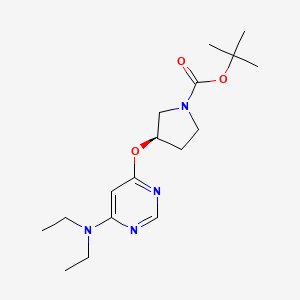
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)
![N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2696173.png)
![1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2696174.png)
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2696176.png)